An In-depth Technical Guide to 1-Bromo-4-(2-ethoxyethoxy)benzene
An In-depth Technical Guide to 1-Bromo-4-(2-ethoxyethoxy)benzene
CAS Number: 39255-20-4
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, aryl halides are indispensable building blocks. Among these, 1-Bromo-4-(2-ethoxyethoxy)benzene has emerged as a versatile intermediate, particularly valuable for researchers, medicinal chemists, and materials scientists. Its unique bifunctional nature, possessing a reactive aryl bromide moiety for cross-coupling reactions and a flexible ethoxyethoxy side chain, allows for the strategic construction of complex molecular architectures. This guide provides a comprehensive technical overview of 1-Bromo-4-(2-ethoxyethoxy)benzene, including its physicochemical properties, a detailed synthesis protocol, key applications with an emphasis on palladium-catalyzed cross-coupling reactions, and essential safety information.
Physicochemical Properties
1-Bromo-4-(2-ethoxyethoxy)benzene is a colorless to pale yellow liquid at room temperature. The presence of the ethoxyethoxy group imparts a degree of hydrophilicity and can influence the solubility of the molecule and its derivatives in various solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Bromo-4-(2-ethoxyethoxy)benzene
| Property | Value | Source |
| CAS Number | 39255-20-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1] |
| Molecular Weight | 245.11 g/mol | [1] |
| Boiling Point | 130-132 °C | [1] |
| Flash Point | 106.1 °C | [1] |
| Appearance | Colorless to pale yellow liquid | General observation |
| Purity | Typically ≥95% | [1] |
Synthesis of 1-Bromo-4-(2-ethoxyethoxy)benzene
The most common and efficient method for the synthesis of 1-Bromo-4-(2-ethoxyethoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromophenol (4-bromophenoxide) is reacted with 1-bromo-2-ethoxyethane.
Reaction Scheme
Caption: General workflow for the Williamson ether synthesis of 1-Bromo-4-(2-ethoxyethoxy)benzene.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol describes a robust and scalable procedure for the laboratory synthesis of 1-Bromo-4-(2-ethoxyethoxy)benzene.
Materials:
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4-Bromophenol (1.0 eq)
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1-Bromo-2-ethoxyethane (1.2 eq)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol.
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Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the 4-bromophenol.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise (or potassium carbonate in one portion). The mixture will be stirred at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (in the case of NaH), indicating the formation of the sodium 4-bromophenoxide.
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Alkylation: To the resulting solution, add 1-bromo-2-ethoxyethane dropwise at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Bromo-4-(2-ethoxyethoxy)benzene as a pure liquid.
Applications in Organic Synthesis
The primary utility of 1-Bromo-4-(2-ethoxyethoxy)benzene lies in its role as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds and organic materials. 1-Bromo-4-(2-ethoxyethoxy)benzene can be readily coupled with a variety of arylboronic acids or their esters.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction using 1-Bromo-4-(2-ethoxyethoxy)benzene.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-4-(2-ethoxyethoxy)benzene with an arylboronic acid.
Materials:
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1-Bromo-4-(2-ethoxyethoxy)benzene (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
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Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)
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Solvent system (e.g., Toluene and Water, 4:1 v/v)
Procedure:
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Reaction Setup: To a reaction vessel, add 1-Bromo-4-(2-ethoxyethoxy)benzene, the arylboronic acid, the palladium catalyst, and the base.
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Solvent Addition: Add the degassed solvent system to the reaction vessel.
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Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
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Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature and add water.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety and Handling
Potential Hazards:
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May be harmful if swallowed, inhaled, or absorbed through the skin.
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May cause irritation to the skin, eyes, and respiratory tract.
Recommended Personal Protective Equipment (PPE):
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Safety glasses or goggles
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Chemical-resistant gloves (e.g., nitrile)
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Laboratory coat
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Bromo-4-(2-ethoxyethoxy)benzene is a valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecules for applications in drug discovery and materials science. The synthetic protocol outlined in this guide, based on the robust Williamson ether synthesis, provides a reliable method for its preparation. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.
References
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Watson International. 1-(4¡¯-Bromophenoxy)-1-ethoxyethane CAS 39255-20-4. [Link]
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AccelaChem. 1-Bromo-4-(2-ethoxyethoxy)benzene. [Link]
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India Fine Chemicals. 1-Bromo-4-(2-ethoxyethoxy)benzene. [Link]
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Lookchem. Cas 39255-20-4,1-(4'-Bromophenoxy)-1-ethoxyethane. [Link]
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PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. [Link]
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NIST. Benzene, 1-bromo-4-ethoxy-. [Link]
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The Role of 1-Bromo-4-(2-ethoxyethoxy)benzene in Advanced Organic Synthesis. (2025-10-10). [Link]
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1-Bromo-4-(2-ethoxyethoxy)benzene: A Versatile Intermediate for Aromatic Halide Chemistry. (2025-10-12). [Link]
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Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
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Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). [Link]
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Chem-Station. Williamson Ether Synthesis. (2014-04-13). [Link]
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Edubirdie. Williamson Ether Synthesis Lab 3. (2023). [Link]
